molecular formula C23H30N2O B607876 GSK931145 CAS No. 896117-64-9

GSK931145

Cat. No. B607876
M. Wt: 350.51
InChI Key: BMXRRRIDMAIEKX-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK931145 is a newly developed positron emission tomography (PET) radioligand suitable for quantifying glycine transporter (GlyT1) availability in the living brain.

Scientific Research Applications

PET Radiotracer for Glycine Transporter Type 1 (GlyT1)

GSK931145 is a novel PET radiotracer used for imaging the glycine transporter type 1 (GlyT1) in the human brain. It has shown promising characteristics in preclinical species and has been studied in healthy human volunteers for GlyT1 occupancy using PET scans (Searle et al., 2010). This research highlights its potential use in studying the central nervous system and its functions.

Role in Gene Set Enrichment Analysis

While not directly related to GSK931145, the methodology of Gene Set Enrichment Analysis (GSEA) could be relevant for interpreting genomic data in research involving GSK931145. GSEA allows for insights into biological pathways, which could be crucial in understanding the effects and mechanisms of GSK931145 at a genomic level (Subramanian et al., 2005).

Interaction with T Cell Proliferation and Interleukin 2 Production

GSK931145, through its targeting of GlyT1, might interact with cellular functions such as T cell proliferation and interleukin 2 production. This interaction is crucial in understanding its role in immunological responses and potential therapeutic applications (Ohteki et al., 2000).

Biodistribution and Radiation Dosimetry

The biodistribution and radiation dosimetry of 11C-GSK931145 have been studied in primates and humans through PET scans. This research is vital for understanding the safety profile and radiation exposure associated with the use of GSK931145 as a PET radiotracer (Bullich et al., 2011).

Role in Genomics Research

GSK931145's potential role in genomics research, although not directly cited, could be inferred from studies on genomic databases like the Genome Sequence Archive. These databases provide a platform for managing huge sequence data, which could be instrumental in the genomic analysis of GSK931145's effects (Chen et al., 2021).

Application in Gene Therapy

While not directly linked to GSK931145, gene therapy research, like the development of ex vivo hematopoietic stem cell gene therapy, provides a context for understanding the potential therapeutic applications of GSK931145 in genetic diseases (Aiuti et al., 2017).

Translational Characterization

The translational characterization of [11C]GSK931145 as a PET ligand for GlyT-1 in primates and humans provides essential information on its pharmacokinetics, biodistribution, and occupancy relationships, which are crucial for its application in clinical and research settings (Gunn et al., 2011).

properties

CAS RN

896117-64-9

Product Name

GSK931145

Molecular Formula

C23H30N2O

Molecular Weight

350.51

IUPAC Name

N-[(S)-[1-(dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethylbenzamide

InChI

InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1

InChI Key

BMXRRRIDMAIEKX-NRFANRHFSA-N

SMILES

O=C(N[C@H](C1(N(C)C)CCCC1)C2=CC=CC=C2)C3=C(C)C=CC=C3C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK931145;  GSK 931145;  GSK-931145.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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